molecular formula C18H15N3O2 B14203014 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 851083-43-7

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B14203014
CAS No.: 851083-43-7
M. Wt: 305.3 g/mol
InChI Key: HHHDDRGBALFFQO-UHFFFAOYSA-N
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Description

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields. This compound features a pyrazole ring substituted with benzoyl, methyl, and phenyl groups, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides. The reaction conditions often include heating in a solvent-free medium or using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide
  • 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid
  • 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

851083-43-7

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

4-benzoyl-1-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C18H15N3O2/c1-21-16(12-8-4-2-5-9-12)14(15(20-21)18(19)23)17(22)13-10-6-3-7-11-13/h2-11H,1H3,(H2,19,23)

InChI Key

HHHDDRGBALFFQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)N)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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